MIC Comparison: Lugdunin vs. Clinical Antibiotics Against MRSA
Lugdunin exhibits an MIC of 1.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This value positions its activity within a comparable range to clinical standards: vancomycin MICs against MRSA typically range from 0.5 to 2 µg/mL [2], while daptomycin MICs for MRSA are generally ≤1 µg/mL [3]. While direct head-to-head assays under identical conditions are not available, cross-study comparison indicates that lugdunin's intrinsic anti-MRSA potency is in the same order of magnitude as these last-resort antibiotics [4].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 1.5 µg/mL |
| Comparator Or Baseline | Vancomycin: 0.5-2 µg/mL; Daptomycin: ≤1 µg/mL |
| Quantified Difference | Lugdunin MIC falls within the typical range for vancomycin and is comparable to daptomycin |
| Conditions | Lugdunin: broth microdilution per CLSI guidelines; Comparators: standard clinical susceptibility breakpoints |
Why This Matters
Lugdunin's MIC places it in the same potency tier as last-resort clinical antibiotics, establishing baseline viability for further development as a therapeutic or research tool.
- [1] Su, T.-C. Design and synthesis of lugdunin analogues as macrocyclic peptide antibiotics. PhD thesis, University of Nottingham (2024). View Source
- [2] CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2023. View Source
- [3] FDA. Cubicin (daptomycin for injection) prescribing information. 2023. View Source
- [4] Zipperer, A. et al. Human commensals producing a novel antibiotic impair pathogen colonization. Nature 535, 511–516 (2016). doi:10.1038/nature18634 View Source
